methyl 3-(3-amino-1H-pyrazol-1-yl)propanoate
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Overview
Description
Methyl 3-(3-amino-1H-pyrazol-1-yl)propanoate is a chemical compound with the molecular formula C7H11N3O2 and a molecular weight of 169.18 g/mol . It is a derivative of pyrazole, a five-membered heterocyclic compound containing two nitrogen atoms. Pyrazole derivatives are known for their diverse pharmacological properties and are widely used in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-(3-amino-1H-pyrazol-1-yl)propanoate typically involves the reaction of 3-amino-1H-pyrazole with methyl acrylate under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, which facilitates the nucleophilic addition of the amino group to the acrylate .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings, with optimization for yield and purity. The process may include steps such as recrystallization and chromatography to purify the final product .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(3-amino-1H-pyrazol-1-yl)propanoate undergoes various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The ester group can be reduced to form alcohol derivatives.
Substitution: The amino group can participate in substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are used for substitution reactions.
Major Products Formed
The major products formed from these reactions include nitro derivatives, alcohol derivatives, and various substituted pyrazole compounds .
Scientific Research Applications
Methyl 3-(3-amino-1H-pyrazol-1-yl)propanoate has several scientific research applications:
Mechanism of Action
The mechanism of action of methyl 3-(3-amino-1H-pyrazol-1-yl)propanoate involves its interaction with specific molecular targets. The compound can act as an inhibitor of enzymes such as kinases, which play a crucial role in various cellular processes. The pyrazole ring allows for hydrogen bonding and other interactions with the active sites of these enzymes, leading to inhibition of their activity .
Comparison with Similar Compounds
Similar Compounds
3-Amino-1-methyl-1H-pyrazole: Similar in structure but lacks the ester group.
Methyl 3-(1H-pyrazol-1-yl)propanoate: Similar but lacks the amino group.
Uniqueness
Methyl 3-(3-amino-1H-pyrazol-1-yl)propanoate is unique due to the presence of both an amino group and an ester group on the pyrazole ring.
Properties
IUPAC Name |
methyl 3-(3-aminopyrazol-1-yl)propanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3O2/c1-12-7(11)3-5-10-4-2-6(8)9-10/h2,4H,3,5H2,1H3,(H2,8,9) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IIBMBKSLTKHWSZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCN1C=CC(=N1)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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